N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves a two-step process . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by reacting aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. Subsequently, condensation of these intermediates with various 2-aminopyridines yields the final N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a central imidazo[1,2-a]pyridine ring with a cyclohexyl group attached. The 4-fluorophenyl substituent enhances its pharmacological properties, while the oxadiazole moiety contributes to its bioactivity .
Chemical Reactions Analysis
The compound’s reactivity profile includes interactions with enzymes and biological targets. Docking studies reveal that this compound binds well to the active site of cyclooxygenase-2 (COX-2). The SO2Me pharmacophore forms hydrogen bonds with COX-2, suggesting potential anti-inflammatory effects .
Scientific Research Applications
Synthesis and Biological Assessment
- Synthesis Techniques : A method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which may include compounds structurally similar to N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, has been developed. This method starts with commercially available 2-chloropyridine carboxylic acids and amidoximes, leading to a series of functionalized triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Antifungal and Apoptotic Effects
- Antifungal Activity : Triazole-oxadiazole compounds, closely related to the specified chemical, have demonstrated potent antifungal effects against various Candida species. Some of these compounds also exhibit apoptotic effects on these fungi, indicating their potential as antifungal agents (Çavușoğlu et al., 2018).
Antimicrobial Properties
- Broad Antimicrobial Activity : Research on acetamides with 1,3,4-oxadiazol groups, which include similar structures to the specified compound, shows significant antimicrobial properties against a range of bacteria and fungi. The presence of fluorine atoms in these compounds enhances their antimicrobial effectiveness (Parikh & Joshi, 2014).
Anticancer Properties
- Cytotoxicity Against Cancer Cell Lines : Novel acetamide derivatives of 1,3,4-oxadiazole have been synthesized and tested for cytotoxicity on various cancer cell lines, indicating their potential in cancer research (Vinayak et al., 2014).
Novel Protein Inhibitors
- Inhibition of Enzymatic Activity : A compound structurally akin to the specified chemical is identified as a selective inhibitor of the five-lipoxygenase activity protein, with promising pharmacokinetic properties (Latli et al., 2015).
Anti-inflammatory Activity
- Potential in Treating Inflammation : Research on derivatives of acetamides with 1,3,4-oxadiazole shows significant anti-inflammatory activity, which might be applicable to compounds like this compound (Sunder & Maleraju, 2013).
Mechanism of Action
N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide likely acts as a selective COX-2 inhibitor . By blocking COX-2, it suppresses the production of inflammatory mediators, offering a therapeutic approach for pain management and inflammation-related conditions .
Properties
IUPAC Name |
N-cyclohexyl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c22-15-10-8-14(9-11-15)19-24-20(29-25-19)17-7-4-12-26(21(17)28)13-18(27)23-16-5-2-1-3-6-16/h4,7-12,16H,1-3,5-6,13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZZYCZBXXWLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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